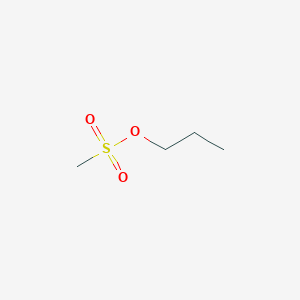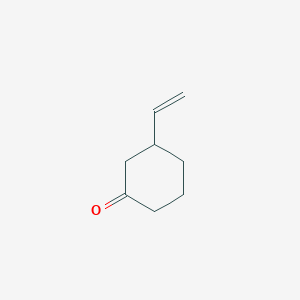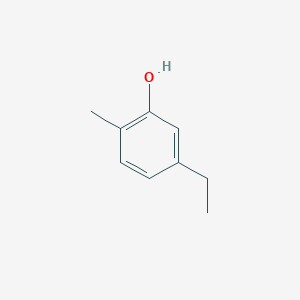
(R)-piperazine-2-carboxamide
Descripción general
Descripción
(R)-piperazine-2-carboxamide is a chiral compound that can be resolved from its racemic mixture to obtain either the (R)- or (S)-enantiomer with high enantiomeric excess (ee). The compound is of interest due to its potential applications in various fields, including pharmaceuticals. The resolution process can be achieved using stereospecific amidases in whole bacterial cells, which selectively convert one enantiomer of the racemic carboxamide to the corresponding carboxylic acid, leaving the other enantiomer enriched in the mixture .
Synthesis Analysis
The synthesis of related piperazine carboxamide derivatives has been explored in the context of developing compounds with biological activity. For instance, piperazine-1-carboxamidine derivatives have been synthesized and screened for antifungal activity. These derivatives were found to induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, which is linked to their fungicidal mode of action . Although this study does not directly describe the synthesis of (R)-piperazine-2-carboxamide, it provides insight into the synthetic strategies that can be applied to piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives plays a crucial role in their biological activity. In the case of piperazine-1-carboxamidine analogues, the presence of large atoms or side chains substituted on the phenyl group at specific positions was found to enhance ROS accumulation capacity and fungicidal activity . This suggests that the molecular structure, including the stereochemistry of compounds like (R)-piperazine-2-carboxamide, is an important factor in determining their biological effects.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine carboxamide derivatives typically include acylation, deprotection, and salt formation steps. For example, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, involves these steps and results in a product with high purity that can be scaled up for production . This process may share similarities with the synthesis of (R)-piperazine-2-carboxamide, although the specific reagents and conditions would differ.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-piperazine-2-carboxamide are not directly discussed in the provided papers. However, the high enantiomeric excess achieved during the resolution of racemic piperazine-2-carboxamide indicates that the compound can be isolated with high stereochemical purity, which is essential for its potential use in enantioselective applications . The physical properties such as solubility, melting point, and stability would be influenced by the compound's molecular structure and the presence of functional groups.
Aplicaciones Científicas De Investigación
Automated Flow Preparation
(R)-piperazine-2-carboxamide has been utilized in advanced chemical synthesis methods. A study by Ingham et al. (2014) demonstrates its application in a machine-assisted, multi-step flow preparation process, leveraging open-source software and Raspberry Pi® for controlling multiple flow chemistry devices. This approach was specifically used for the preparation of pyrazine-2-carboxamide and its derivative, (R)-piperazine-2-carboxamide (Ingham, Battilocchio, Hawkins, & Ley, 2014).
Enantioselective Catalysis
A significant application of (R)-piperazine-2-carboxamide is in the field of enantioselective catalysis. Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, exhibiting high yields and enantioselectivities for a broad range of substrates (Wang, Cheng, Wu, Wei, & Sun, 2006).
Kinetic Resolution in Synthesis
The compound has been utilized in kinetic resolution processes, as demonstrated by Bruce et al. (1995). Their study involved the resolution of N-t-Boc-piperazine carboxamide, leading to the synthesis of the nucleoside transport blocker draflazine (Bruce, Laurent, Poindexter, Monković, Huang, & Balasubramanian, 1995).
Stereoselective Amidase Application
Eichhorn et al. (1997) explored the use of whole bacterial cells containing stereospecific amidases for the kinetic resolution of racemic piperazine-2-carboxamide, producing (S)- and (R)-piperazine-2-carboxylic acids with high enantiomeric excess (ee) values. This demonstrates its role in the production of stereoisomers for specific applications (Eichhorn, Roduit, Shaw, Heinzmann, & Kiener, 1997).
Efficient Synthesis Methods
The development of efficient synthesis methods for piperazine-2-carboxamides, including (R)-piperazine-2-carboxamide, is another significant area of research. Rossen, Sager, and Dimichele (1997) described an efficient synthesis process using a one-pot, 4-component Ugi condensation method (Rossen, Sager, & Dimichele, 1997).
Propiedades
IUPAC Name |
(2R)-piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYCUMKDWMEGMK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426497 | |
| Record name | (R)-piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-piperazine-2-carboxamide | |
CAS RN |
138681-31-9 | |
| Record name | (R)-piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the R-amidase enzyme from Pseudomonas sp. MCI3434 in terms of its substrate specificity?
A1: The R-amidase enzyme from Pseudomonas sp. MCI3434 exhibits remarkable R-stereoselectivity when acting on (R,S)-piperazine-2-tert-butylcarboxamide. [] This means it specifically hydrolyzes the carboxamide bond in the (R)-enantiomer to yield (R)-piperazine-2-carboxylic acid, leaving the (S)-enantiomer untouched. [] This high level of stereoselectivity makes it a valuable tool for producing enantiomerically pure compounds. Additionally, the enzyme displays activity towards carboxamide compounds where the amino or imino group is attached to the beta or gamma carbon, such as β-alaninamide and (R)-piperidine-3-carboxamide. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)

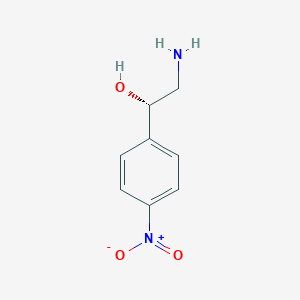


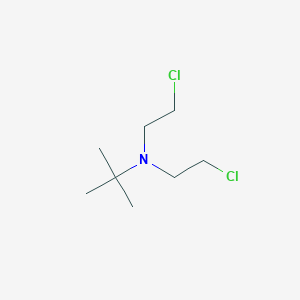
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
